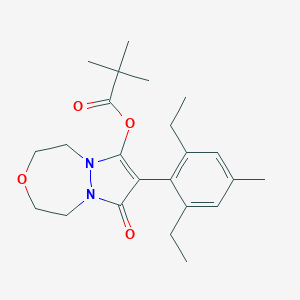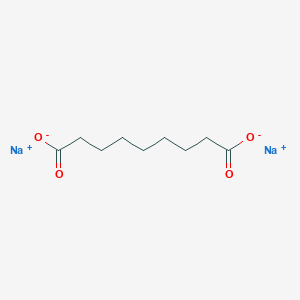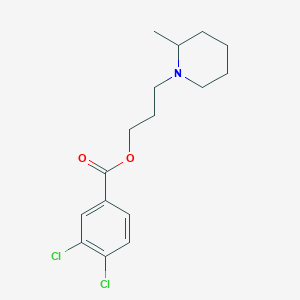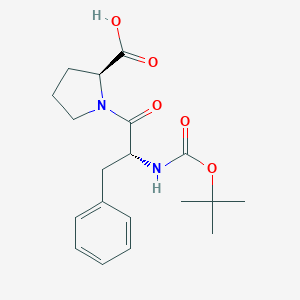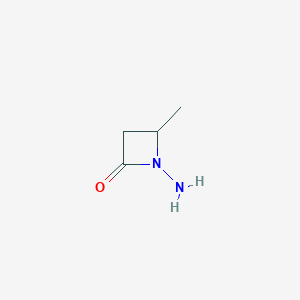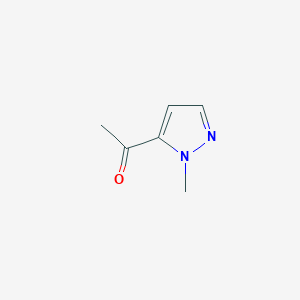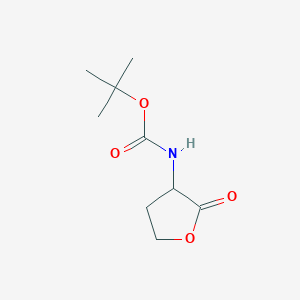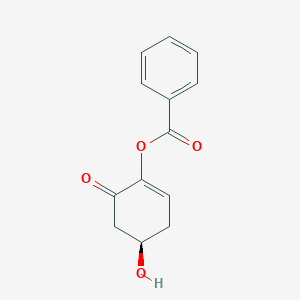
3,2-O-Benzoyl-5-hydroxycyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,2-O-Benzoyl-5-hydroxycyclohexanone, also known as BHCH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyclohexanones and is synthesized through a multistep process. BHCH has been studied for its mechanism of action and biochemical effects, which have shown promising results in various scientific applications.
Wissenschaftliche Forschungsanwendungen
3,2-O-Benzoyl-5-hydroxycyclohexanone has been studied for its potential applications in various scientific fields. One of the major applications of 3,2-O-Benzoyl-5-hydroxycyclohexanone is in the field of organic synthesis. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been used as a building block in the synthesis of various natural products and pharmaceuticals. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 3,2-O-Benzoyl-5-hydroxycyclohexanone is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to form hydrogen bonds with various functional groups, including carboxylic acids, amines, and alcohols. This ability to form hydrogen bonds allows 3,2-O-Benzoyl-5-hydroxycyclohexanone to act as a catalyst in various chemical reactions.
Biochemische Und Physiologische Effekte
3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to have various biochemical and physiological effects. 3,2-O-Benzoyl-5-hydroxycyclohexanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. 3,2-O-Benzoyl-5-hydroxycyclohexanone has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its ability to form hydrogen bonds with other molecules, which makes it a versatile compound for use in various chemical reactions. However, one of the limitations of 3,2-O-Benzoyl-5-hydroxycyclohexanone is its high cost and the complex synthesis process required to produce it.
Zukünftige Richtungen
There are several future directions for research on 3,2-O-Benzoyl-5-hydroxycyclohexanone. One potential direction is to further study its mechanism of action and the specific functional groups with which it can form hydrogen bonds. Another potential direction is to study the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in drug discovery and development. Additionally, further research is needed to explore the potential use of 3,2-O-Benzoyl-5-hydroxycyclohexanone in the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, 3,2-O-Benzoyl-5-hydroxycyclohexanone is a chemical compound that has shown promising results in various scientific applications. Its ability to form hydrogen bonds with other molecules makes it a versatile compound for use in various chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Synthesemethoden
3,2-O-Benzoyl-5-hydroxycyclohexanone is synthesized through a multistep process, starting with the reaction of cyclohexanone with benzoyl chloride in the presence of a catalyst. This reaction yields benzoylcyclohexanone, which is then treated with sodium hydroxide to form benzoylcyclohexanol. Finally, the benzoylcyclohexanol is oxidized using sodium hypochlorite to yield 3,2-O-Benzoyl-5-hydroxycyclohexanone.
Eigenschaften
CAS-Nummer |
133683-50-8 |
|---|---|
Produktname |
3,2-O-Benzoyl-5-hydroxycyclohexanone |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h1-5,7,10,14H,6,8H2/t10-/m1/s1 |
InChI-Schlüssel |
RQVSANHJWDIJET-SNVBAGLBSA-N |
Isomerische SMILES |
C1C=C(C(=O)C[C@@H]1O)OC(=O)C2=CC=CC=C2 |
SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C=C(C(=O)CC1O)OC(=O)C2=CC=CC=C2 |
Synonyme |
3,2-O-benzoyl-5-hydroxycyclohexanone MI 619 MI-619 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



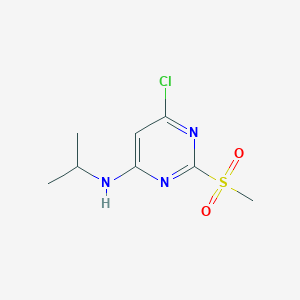
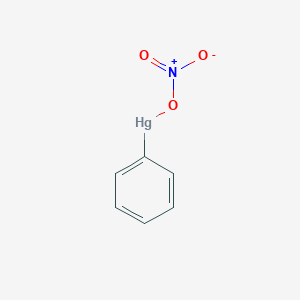
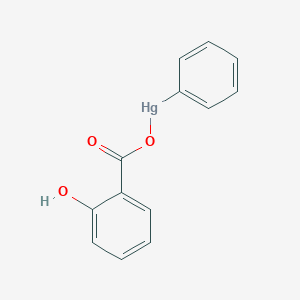
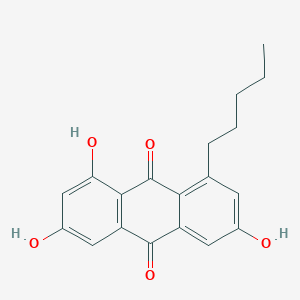
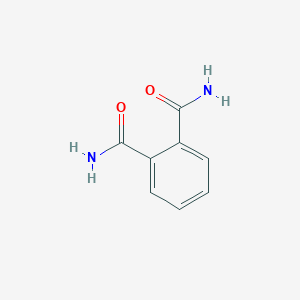
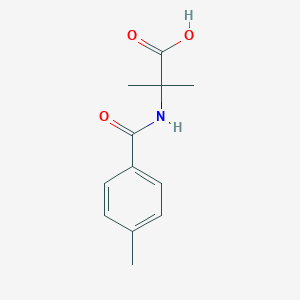
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
